Cas no 127-27-5 (Pimaric acid)

Pimaric acid is a diterpenoid resin acid primarily derived from pine resin. It is characterized by its tricyclic structure and is commonly used in the production of adhesives, coatings, and varnishes due to its excellent film-forming and binding properties. The compound exhibits good thermal stability and resistance to oxidation, making it suitable for industrial applications requiring durable materials. Pimaric acid also serves as a precursor in the synthesis of modified resins and other specialty chemicals. Its hydrophobic nature contributes to water-resistant formulations, while its compatibility with various solvents enhances its versatility in chemical processing.
Pimaric acid structure
Pimaric acid structure
Product name:Pimaric acid
CAS No:127-27-5
MF:C20H30O2
MW:302.451006412506
CID:149912
PubChem ID:220338

Pimaric acid Chemical and Physical Properties

Names and Identifiers

    • 1-Phenanthrenecarboxylicacid, 7-ethenyl-1,2,3,4,4a,4b,5,6,7,9,10,10a-dodecahydro-1,4a,7-trimethyl-,(1R,4aR,4bS,7S,10aR)-
    • Pimaric acid
    • 1-Phenanthrenecarboxylicacid, 7-ethenyl-1,2,3,4,4a,4b,5,6,7,9,10,10a-dodecahydro-1,4a,7-trimet...
    • 1-phenanthrenecarboxylicacid,7-ethenyl-1,2,3,4,4a,4b,5,6,7,9,10,10a-dodecahyd
    • DextropiMaric Acid
    • Pimarsaeure
    • sandaracopimaric acid
    • [ "Dextropimaric acid" ]
    • NSC 2956
    • Δ8(14)-PiMaric Acid
    • 8(14),15-PiMaradien-18-oic Acid
    • PiMara-8(14),15-dien-19-oic Acid
    • 13α-Methyl-13-vinylpodocarp-8(14)-en-15-oic acid
    • 13-alpha-methyl-13-vinylpodocarp-8(14)-en-15-oic acid
    • 7-trimethyl-,[1theta-(1alpha,4abeta,4balpha,7beta,10aalpha)]-ro-4a
    • Pimaric Acid (Contains 10-25% Sandaracopimaric Acid)
    • d-Pimaric acid
    • PIMARIC ACID, D
    • (+)-Pimaric acid
    • NSC2956
    • Usic acid
    • 88R98Z71NI
    • ST053518
    • alpha-Pimaricacid
    • .alpha.-Pimaric acid
    • .delta.8(14)-Pimaric acid
    • delta8(14)-Pimaric
    • 127-27-5
    • HY-N3063
    • Podocarp-8(14)-en-15-oic acid, 13.alpha.-methyl-13-vinyl-
    • 1-Phenanthrenecarboxylic acid, 7-ethenyl-1,2,3,4,4a,4b,5,6,7,9,10,10a-dodecahydro-1,4a,7-trimethyl-, (1theta-(1alpha,4abeta,4balpha,7beta,10aalpha))-
    • (1R,4aR,4bS,7S,10aR)-7-ethenyl-1,4a,7-trimethyl-3,4,4b,5,6,9,10,10a-octahydro-2H-phenanthrene-1-carboxylic acid
    • (1R,4AR,4BS,7S,10AR)-7-ETHENYL-1,2,3,4,4A,4B,5,6,7,9,10,10A-DODECAHYDRO-1,4A,7-TRIMETHYL-1-PHENANTHRENECARBOXYLIC ACID
    • Q418035
    • AKOS024282152
    • 1,4a,7-trimethyl-7-vinyl-1,2,3,4,4a,4b,5,6,7,9,10,10a- dodecahydrophenanthrene-1-carboxylic acid
    • NCGC00017305-01
    • PIMARIC ACID [MI]
    • SCHEMBL177983
    • NS00094827
    • delta8(14)-Pimaric acid
    • TNP00231
    • 13a-methyl-13-vinylpodocarp-8(14)-ene-15-oic acid
    • NSC-2956
    • MS-24370
    • 1-Phenanthrenecarboxylic acid, 7-ethenyl-1,2,3,4,4a,4b,5,6, 7,9,10,10a-dodecahydro-1,4a, 7-trimethyl-, (1R-(1alpha,4abeta,4balpha, 7beta,10aalpha))-
    • CHEBI:39
    • C09159
    • CHEMBL1410398
    • (1R,4aR,4bS,7S,10aR)-1,4a,7-trimethyl-7-vinyl-3,4,4b,5,6,9,10,10a-octahydro-2H-phenanthrene-1-carboxylic acid
    • CS-0023138
    • UNII-88R98Z71NI
    • 1-Phenanthrenecarboxylic acid, 7-ethenyl-1,2,3,4,4a,4b,5,6,7,9,10,10a-dodecahydro-1,4a,7-trimethyl-, (1R,4aR,7S)-
    • DTXSID80858728
    • Podocarp-8(14)-en-15-oic acid, 13alpha-methyl-13-vinyl-
    • MHVJRKBZMUDEEV-APQLOABGSA-N
    • DA-76887
    • GLXC-04745
    • G14433
    • Inchi: 1S/C20H30O2/c1-5-18(2)12-9-15-14(13-18)7-8-16-19(15,3)10-6-11-20(16,4)17(21)22/h5,13,15-16H,1,6-12H2,2-4H3,(H,21,22)/t15-,16+,18+,19+,20+/m0/s1
    • InChI Key: MHVJRKBZMUDEEV-APQLOABGSA-N
    • SMILES: O([H])C([C@]1(C([H])([H])[H])C([H])([H])C([H])([H])C([H])([H])[C@]2(C([H])([H])[H])[C@@]3([H])C([H])([H])C([H])([H])[C@](C([H])=C([H])[H])(C([H])([H])[H])C([H])=C3C([H])([H])C([H])([H])[C@]21[H])=O

Computed Properties

  • Exact Mass: 302.22500
  • Monoisotopic Mass: 302.224580195 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 2
  • Complexity: 534
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 5
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 37.3
  • Surface Charge: 0
  • Molecular Weight: 302.5
  • XLogP3: 5.5

Experimental Properties

  • Color/Form: Powder
  • Density: 1.0434 (rough estimate)
  • Melting Point: 217-219°
  • Boiling Point: bp18 282°
  • Flash Point: 198.7±23.4 °C
  • Refractive Index: 1.4800 (estimate)
  • PSA: 37.30000
  • LogP: 5.20620
  • Specific Rotation: D18 +74.7° (c = 0.4 in chloroform); D20 +87.3° (in chloroform)
  • Vapor Pressure: 0.0±2.1 mmHg at 25°C

Pimaric acid Security Information

Pimaric acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN2075-1 mg
Pimaric acid
127-27-5
1mg
¥1633.00 2022-04-26
TRC
P445100-1mg
Pimaric Acid (> 75%)
127-27-5
1mg
$ 205.00 2023-02-03
SHENG KE LU SI SHENG WU JI SHU
sc-296090-5mg
Pimaric Acid,
127-27-5
5mg
¥1880.00 2023-09-05
TargetMol Chemicals
TN2075-1 mL * 10 mM (in DMSO)
Pimaric acid
127-27-5 98%
1 mL * 10 mM (in DMSO)
¥ 1670 2023-09-15
TRC
P445100-10mg
Pimaric Acid (> 75%)
127-27-5
10mg
$ 1620.00 2023-02-03
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci65906-1mg
Pimaric Acid
127-27-5 98%
1mg
¥1580.00 2023-09-08
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci65906-5mg
Pimaric Acid
127-27-5 98%
5mg
¥3374.00 2023-09-08
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
P78680-5mg
PIMARIC ACID
127-27-5
5mg
¥1998.0 2021-09-08
TRC
P445100-2.5mg
Pimaric Acid (> 75%)
127-27-5
2.5mg
$ 455.00 2023-02-03
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
P275231-1mg
Pimaric acid
127-27-5 ≥85%
1mg
¥1700.90 2023-09-01

Pimaric acid Related Literature

Additional information on Pimaric acid

Pimaric Acid: A Comprehensive Overview

Pimaric acid, with the CAS number 127-27-5, is a naturally occurring compound classified as a sesquiterpene acid. It is a key component in various natural products and has garnered significant attention in recent years due to its diverse biological activities and potential applications in pharmaceuticals, cosmetics, and food industries. This article delves into the structural properties, sources, biological activities, and latest research findings related to pimaric acid.

The chemical structure of pimaric acid is characterized by a sesquiterpene skeleton, which consists of three isoprene units. This unique structure contributes to its versatile biological properties. Recent studies have highlighted the importance of pimaric acid in modulating cellular signaling pathways, particularly in inflammation and oxidative stress. For instance, research published in 2023 demonstrated that pimaric acid exhibits potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.

One of the most notable sources of pimaric acid is the resin of certain coniferous trees, particularly those belonging to the genus *Pinus*. This compound is also found in other natural sources such as marine organisms and soil microbes. The extraction and purification of pimaric acid have been optimized in recent years, with researchers employing advanced techniques like high-performance liquid chromatography (HPLC) and mass spectrometry to isolate pure samples for further studies.

The biological activities of pimaric acid have been extensively studied, revealing its potential as a therapeutic agent in various disease models. For example, a 2023 study published in *Nature Communications* reported that pimaric acid exerts significant anti-cancer effects by inducing apoptosis in cancer cells while sparing normal cells. This selective cytotoxicity makes it a promising candidate for anti-cancer drug development.

In addition to its therapeutic potential, pimaric acid has also been explored for its applications in the cosmetic industry. Its antioxidant properties make it an ideal ingredient for anti-aging products. A recent study conducted by researchers at the University of California revealed that topical application of pimaric acid can significantly reduce oxidative stress markers in human skin cells, leading to improved skin elasticity and reduced signs of aging.

The latest research on pimaric acid has also focused on its role in modulating gut microbiota. A 2023 study published in *Gut Microbes* demonstrated that pimaric acid can enhance the growth of beneficial bacteria such as *Lactobacillus* and *Bifidobacterium*, while inhibiting pathogenic strains like *E. coli*. This discovery opens new avenues for its use in probiotic formulations and gut health supplements.

Despite its numerous benefits, the commercial production of pimaric acid remains a challenge due to its low abundance in natural sources and complex extraction processes. However, advancements in biotechnology, such as metabolic engineering and synthetic biology, offer promising solutions for scalable production of this compound. Researchers are actively exploring genetically modified microorganisms capable of producing pimaric acid at an industrial scale.

In conclusion, pimaric acid (CAS No: 127-27-5) is a multifaceted compound with immense potential across various industries. Its unique chemical structure, diverse biological activities, and recent research breakthroughs underscore its importance as a valuable natural product. As ongoing studies continue to unravel its mechanisms of action and applications, pimaric acid is poised to play a pivotal role in advancing healthcare and beyond.

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